Comparative Physicochemical Property Analysis: Lipophilicity (LogP) Differences Among Indole Isomers
The lipophilicity of a compound, quantified by its LogP value, is a critical determinant of its absorption, distribution, and overall drug-likeness. 2-methyl-1H-indol-7-ol exhibits a calculated LogP of 1.87 [1]. This value represents a moderate increase in lipophilicity compared to its unmethylated counterpart, 7-hydroxyindole, for which typical calculated LogP values range from 1.2 to 1.4 [2]. Conversely, when the methyl group is positioned on the nitrogen atom, as in 1-methyl-1H-indol-7-ol, the calculated LogP may shift differently due to altered hydrogen bonding capacity . This quantifiable difference in lipophilicity directly impacts membrane permeability and solubility, making 2-methyl-1H-indol-7-ol a chemically distinct entity for optimizing the pharmacokinetic properties of derived lead compounds.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | 7-hydroxyindole (Estimated LogP ~1.2-1.4) |
| Quantified Difference | Approximately +0.47 to +0.67 LogP units |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
The higher LogP of 2-methyl-1H-indol-7-ol suggests superior membrane permeability compared to the 7-hydroxyindole parent, a key differentiator when selecting a core scaffold for optimizing cellular activity or oral bioavailability.
- [1] ChemSrc. (2019). (9ci)-2-甲基-1H-吲哚-7-醇. Retrieved October 26, 2023. View Source
- [2] PubChem. (n.d.). 7-Hydroxyindole. Retrieved October 26, 2023. View Source
